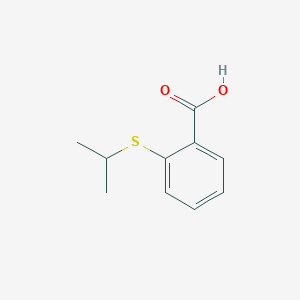

2-(Isopropylthio)benzoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propan-2-ylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFNTLOTIFQVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406477 | |

| Record name | 2-(isopropylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41394-95-0 | |

| Record name | 2-(isopropylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies

Established Synthetic Routes for 2-(Isopropylthio)benzoic Acid

Traditional methods for synthesizing this compound and related aryl thioethers rely on robust and well-documented chemical transformations. These routes are foundational in organic synthesis and include nucleophilic substitution, condensation reactions, and direct thiation.

A primary and widely utilized method for forming the aryl-sulfur bond is through the nucleophilic substitution of a halogen atom on the aromatic ring. In this approach, an o-halobenzoic acid, such as 2-chlorobenzoic acid or 2-bromobenzoic acid, serves as the electrophile. The nucleophile is typically the isopropyl thiolate anion, generated in situ from isopropyl thiol by treatment with a base.

This transformation is often accomplished via an Ullmann-type condensation, a copper-catalyzed reaction that facilitates the coupling of aryl halides with nucleophiles. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C), stoichiometric amounts of copper powder or copper salts, and high-boiling polar solvents like dimethylformamide (DMF), nitrobenzene, or N-methylpyrrolidone. wikipedia.org The reaction mechanism involves the copper(I) thiolate reacting with the aryl halide. wikipedia.org The reactivity of the aryl halide follows the typical trend, with iodides being more reactive than chlorides. wikipedia.org

The general reaction is as follows:

o-Halobenzoic acid + Isopropyl thiol --(Base, Cu catalyst)--> this compound

Modern advancements have led to the development of more efficient catalytic systems that can operate under milder conditions. thieme-connect.com

Table 1: Representative Conditions for Nucleophilic Substitution

| Reactants | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Aryl Halide, Thiol | Copper(I) Iodide (CuI) / Ligand | Cesium Carbonate (Cs₂CO₃) | DMF | Moderate to high | nih.gov |

| 2-Chlorobenzoic Acid, Thiol | Copper (Cu) / Copper(I) Iodide (CuI) | Pyridine | DMF | Room Temp (ultrasound) | researchgate.net |

An alternative yet closely related strategy involves the condensation of an isopropyl thiophenol with an o-halobenzoic acid. This approach is conceptually similar to the nucleophilic substitution described previously and often falls under the umbrella of the Ullmann condensation. wikipedia.orgorganic-chemistry.org

A notable example involves the reaction of p-isopropyl thiophenol with o-chlorobenzoic acid in the presence of a base to form the corresponding thioether, which can then undergo further reactions. google.com One patented process describes using lithium hydroxide (B78521) as the base and tetraline as the solvent, with the condensation occurring at temperatures around 180-190°C. google.com The use of lithium salts of the reactants, such as lithium 2-chlorobenzoate (B514982) and a lithium thiophenoxide, has also been shown to facilitate the reaction, in some cases avoiding the need for expensive copper catalysts or iodide additives. google.com This method is advantageous as it can be more economical and reduce waste streams. google.com

The reaction proceeds by heating the mixture of the o-halobenzoic acid and the thiophenol with a suitable base, often in an aprotic solvent. google.com

Direct thiation methods aim to convert the carboxylic acid functional group or its derivative directly into a thio-functional group. One such method involves the direct conversion of carboxylic acids into thioacids using thionating agents like Lawesson's reagent. nih.gov This reaction can be carried out under microwave irradiation, with the proposed mechanism involving a "Wittig-like" reaction between the carboxylic acid and Lawesson's reagent to form the corresponding thioacid. nih.gov The resulting thiobenzoic acid could then be alkylated with an isopropyl halide to yield the final product.

Another innovative approach is the direct, one-pot thioetherification of aromatic carboxylic acids with thiols. organic-chemistry.org Research has demonstrated that a system combining indium(III) bromide (InBr₃) and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) can effectively catalyze this transformation. organic-chemistry.org This method circumvents the need to pre-activate the benzoic acid or start from a halogenated precursor, offering a more direct route to the desired thioether.

Furthermore, thiobenzoic acids can be generated in situ from benzoic anhydrides and thiourea (B124793). beilstein-journals.org These generated thioacids can then react with alkyl halides in a nucleophilic displacement to form thioesters, illustrating a pathway for C-S bond formation starting from a benzoic acid derivative. beilstein-journals.org

Alternative Synthetic Approaches and Methodological Advancements

Reflecting a global shift towards more efficient and environmentally responsible chemical manufacturing, recent advancements in the synthesis of thioether benzoic acids have focused on green chemistry principles and the development of highly efficient catalytic systems.

Green chemistry principles are increasingly being applied to the synthesis of benzoic acid derivatives and thioethers. A key aspect is the use of environmentally benign solvents, with water being an ideal choice. mdpi.com Studies have shown that reactions such as the amination of 2-chlorobenzoic acid can be performed in superheated water without a metal catalyst, highlighting a greener alternative to traditional organic solvents. researchgate.net The synthesis of thioethers via the anti-Markovnikov addition of thiols to alkenes has also been achieved in water at room temperature without any additives, showcasing a very simple and efficient green method. organic-chemistry.org

Another sustainable approach is the use of energy-efficient techniques. Ultrasonic irradiation has been employed to accelerate Ullmann condensation reactions, significantly reducing reaction times from hours to minutes and often improving yields at room temperature. researchgate.net This method reduces energy consumption and minimizes the formation of byproducts associated with prolonged heating. researchgate.net The use of readily available, inexpensive, and less hazardous reagents, such as sodium thiosulfate (B1220275) as a sulfur source in the presence of copper salts, also aligns with the goals of green chemistry. organic-chemistry.org

The evolution of catalysts for C-S bond formation has been a major driver of methodological advancement. The classic Ullmann reaction, while foundational, suffered from harsh conditions and high catalyst loading. nih.gov Modern catalytic variants have overcome many of these limitations.

The development of soluble copper catalysts combined with specific N-containing ligands, such as phenanthroline, diamines, and oxalic diamides, has enabled these reactions to proceed at much lower temperatures (around 100°C) with catalytic amounts of copper. wikipedia.orgthieme-connect.com These ligand-accelerated systems exhibit greater efficiency and functional group tolerance.

Beyond copper, other transition metals have emerged as powerful catalysts for thioetherification. Palladium-catalyzed C-S bond formation, in particular, has become an attractive method for assembling unsymmetrical aryl sulfides under mild conditions with high regioselectivity. researchgate.net Palladium-catalyzed sulfenylation of electron-rich benzoic acids has been reported, demonstrating a modern alternative to copper-based systems. researchgate.net These advanced catalytic systems represent the forefront of efficient and selective synthesis of aryl thioethers like this compound.

Table 2: Comparison of Catalytic Systems for Thioether Synthesis

| Catalyst Type | Typical Metals | Ligands | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Classic Ullmann | Copper (Cu) | None | High Temp (>200°C), Stoichiometric metal | Foundational, robust for simple substrates | wikipedia.orgnih.gov |

| Modern Ullmann | Copper(I) (Cu(I)) | Diamines, Phenanthroline, Amides | Lower Temp (~100°C), Catalytic metal | Milder conditions, better yields, wider scope | thieme-connect.comnih.gov |

| Palladium-Catalyzed | Palladium (Pd) | Phosphines, N-Heterocyclic Carbenes | Mild Temp, Low catalyst loading | High efficiency, excellent selectivity, broad scope | researchgate.net |

| Indium-Catalyzed | Indium (In) | None | Mild | Direct conversion from carboxylic acid | organic-chemistry.org |

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound is contingent on the efficient preparation of its fundamental building blocks. These precursors are primarily functionalized halobenzoic acids, which serve as the electrophilic partner, and isopropyl thiol derivatives that act as the nucleophile in the key bond-forming reaction.

The preparation of 2-halobenzoic acids is a critical first step in the synthesis of this compound. These compounds provide a reactive site for the subsequent nucleophilic substitution by an isopropylthiolate. Various methods have been developed for the synthesis of these important intermediates.

One common approach involves the direct halogenation of benzoic acid. A process for the preparation of 2-halobenzoic acids involves reacting a benzoic acid with a halogenating agent in the presence of a palladium catalyst. wipo.intgoogle.com This method allows for the direct introduction of a halogen atom (Cl, Br, or I) onto the benzoic acid ring system.

Another well-established method for the synthesis of 2-bromobenzoic acid is the Sandmeyer reaction, starting from anthranilic acid (2-aminobenzoic acid). In this procedure, the amino group of anthranilic acid is diazotized with sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is then treated with a solution of copper(I) bromide, which facilitates the replacement of the diazonium group with a bromine atom. prepchem.com A typical procedure involves dissolving anthranilic acid in an aqueous solution containing copper sulfate, sodium bromide, and sulfuric acid, followed by the slow addition of sodium nitrite at low temperatures. prepchem.com The precipitated 2-bromobenzoic acid can then be collected and purified by recrystallization. prepchem.com

Halogenated benzoic acid derivatives are valuable intermediates as they can be readily functionalized through nucleophilic aromatic substitution or cross-coupling reactions. dtu.dk For instance, 2-chlorobenzoic acid can be reacted with thiophenols in the presence of a base to form 2-arylthiobenzoic acids. google.com

| Starting Material | Reagents | Product | Citation |

| Benzoic acid | Halogenating agent, Pd catalyst | 2-Halobenzoic acid | wipo.intgoogle.com |

| Anthranilic acid | 1. NaNO₂, H₂SO₄ 2. CuBr | 2-Bromobenzoic acid | prepchem.com |

| 2-Chlorobenzoic acid | Thiophenol, Base | 2-Arylthiobenzoic acid | google.com |

The introduction of the isopropylthio group is typically achieved through the reaction of a suitable isopropyl thiol derivative with a 2-halobenzoic acid. These derivatives are generally nucleophilic and can displace the halogen atom on the benzoic acid ring.

A straightforward method for generating the active nucleophile is the deprotonation of isopropyl thiol with a suitable base to form the corresponding isopropylthiolate. Common bases for this purpose include sodium hydroxide, potassium hydroxide, or lithium hydroxide. google.comgoogle.com The resulting thiolate is a potent nucleophile that can readily participate in substitution reactions.

Alternatively, isothiouronium salts can be employed as stable and easily handleable surrogates for thiols. rsc.org These salts can be prepared from an alkyl halide and thiourea and subsequently act as deoxasulfenylating agents. rsc.orgnih.gov This method provides a thiol-free protocol for the synthesis of thioethers. rsc.org The reaction proceeds through the formation of a hemithioacetal intermediate, which then undergoes substitution. rsc.org

The reaction between a 2-halobenzoic acid and an isopropyl thiol derivative is a type of nucleophilic aromatic substitution. For example, 2-chlorobenzoic acid can be condensed with p-isopropylthiophenol in the presence of lithium hydroxide and a high-boiling solvent like tetraline at elevated temperatures. google.com While this example uses a substituted thiophenol, the principle applies to the use of isopropyl thiol as well. The reaction of lithium 2-chlorobenzoate with a lithium thiophenoxide has also been reported as a method for preparing 2-arylthiobenzoic acids. google.com

| Precursor | Reagents | Derivative | Application | Citation |

| Isopropyl thiol | Base (e.g., NaOH, KOH, LiOH) | Isopropylthiolate | Nucleophilic substitution of halobenzoic acids | google.comgoogle.com |

| Alkyl halide, Thiourea | - | Isothiouronium salt | Thiol-free thioether synthesis | rsc.orgnih.gov |

| p-Isopropylthiophenol, o-Chlorobenzoic acid | Lithium hydroxide, Tetraline | 2-(p-Isopropylphenylthio)benzoic acid | Synthesis of thioxanthone precursors | google.com |

Chemical Reactivity and Transformation Pathways

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that serves as a primary site for transformations such as esterification, amide formation, and decarboxylation.

2-(Isopropylthio)benzoic acid can undergo esterification, a fundamental reaction of carboxylic acids, by reacting with various alcohols in the presence of an acid catalyst. This process involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with an alkoxy (-OR) group from an alcohol, yielding an ester and water. Common methods for synthesizing esters from benzoic acid derivatives include Fischer esterification, which uses an excess of alcohol and a strong acid catalyst like sulfuric acid, or methods employing coupling agents. atamanchemicals.com For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as p-toluenesulfonic acid (pTSA) can facilitate the reaction between a benzoic acid and an alcohol like isopropanol (B130326) to produce the corresponding ester in high yield. google.com

The resulting ester derivatives, such as methyl 2-(isopropylthio)benzoate, are valuable compounds in synthetic chemistry. nih.gov The properties of the ester can be tuned by varying the alcohol used in the reaction.

Table 1: Examples of Ester Derivatives of this compound

| Ester Name | IUPAC Name | Molecular Formula | Alcohol Reactant |

| Methyl 2-(isopropylthio)benzoate | Methyl 2-(prop-2-ylthio)benzoate | C₁₁H₁₄O₂S | Methanol |

| Ethyl 2-(isopropylthio)benzoate | Ethyl 2-(prop-2-ylthio)benzoate | C₁₂H₁₆O₂S | Ethanol |

| Isopropyl 2-(isopropylthio)benzoate | Isopropyl 2-(prop-2-ylthio)benzoate | C₁₃H₁₈O₂S | Isopropanol |

The carboxylic acid functionality of this compound can be converted into an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This transformation is crucial for synthesizing a wide array of compounds. Direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable and unreactive ammonium-carboxylate salt. dur.ac.uk

To overcome this, the carboxylic acid is typically "activated" first. Common methods include conversion to a more reactive acyl chloride, which then readily reacts with an amine. nih.gov Alternatively, coupling agents can be used to facilitate direct amide bond formation. organic-chemistry.org Modern catalytic systems, such as those using titanium tetrachloride (TiCl₄) or boronic acids, have been developed to promote the direct amidation of benzoic acids with a broad range of amines under milder conditions. nih.govorganic-chemistry.org Enzymatic pathways have also been explored for the synthesis of amides from benzoic acid derivatives, highlighting the potential for biocatalytic routes. jmb.or.kr

Table 2: Examples of Amide Derivatives of this compound

| Amide Name | IUPAC Name | Molecular Formula | Amine Reactant |

| 2-(Isopropylthio)benzamide | 2-(Prop-2-ylthio)benzamide | C₁₀H₁₃NOS | Ammonia |

| N-Methyl-2-(isopropylthio)benzamide | N-Methyl-2-(prop-2-ylthio)benzamide | C₁₁H₁₅NOS | Methylamine |

| N-Phenyl-2-(isopropylthio)benzamide | N-Phenyl-2-(prop-2-ylthio)benzamide | C₁₆H₁₇NOS | Aniline |

Decarboxylation is the removal of the carboxyl group, which is released as carbon dioxide (CO₂). While simple aliphatic carboxylic acids are resistant to decarboxylation, the reaction can be induced in benzoic acids under specific conditions. libretexts.org A traditional method for the decarboxylation of benzoic acid involves heating it with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). libretexts.org This process would convert this compound into isopropyl phenyl sulfide.

More advanced methods for decarboxylation have been developed. For example, a general protocol for the decarboxylative hydroxylation of benzoic acids utilizes a copper-catalyzed reaction induced by light. nih.gov This process proceeds through a radical decarboxylation mechanism, ultimately replacing the carboxylic acid group with a hydroxyl group to form a phenol (B47542). nih.gov Applying this to this compound would yield 2-(isopropylthio)phenol. Other protocols involve the decarboxylation-oxidation of benzoic acids in the presence of copper catalysts and molecular oxygen to produce phenol compounds. google.com

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The outcome of these reactions is governed by the electronic and steric effects of the substituents already present.

Halogenation and nitration are classic examples of electrophilic aromatic substitution. In these reactions, the regioselectivity—the position at which the new substituent attaches—is determined by the combined influence of the existing isopropylthio and carboxyl groups.

Nitration: The nitration of benzoic acid typically requires treatment with a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk The carboxyl group is a deactivating, meta-directing group, meaning it slows down the reaction and directs the incoming nitro group (-NO₂) to the position meta to it. doubtnut.comvaia.com

Halogenation: The halogenation of benzoic acid, for instance, bromination with bromine (Br₂) in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃), also results in substitution at the meta position due to the directing effect of the carboxyl group. youtube.com

For this compound, the outcome is more complex due to the presence of the second substituent, as discussed in the following section.

The regiochemical outcome of electrophilic aromatic substitution on this compound is a result of the interplay between the two substituents.

Directing Effects: The carboxylic acid (-COOH) group is an electron-withdrawing group that deactivates the ring towards electrophilic attack and is a meta -director . vaia.com Conversely, the isopropylthio (-S-iPr) group is an electron-donating group that activates the ring and is an ortho, para -director .

The Ortho Effect: The presence of a substituent at the ortho position relative to a carboxylic acid group gives rise to the "ortho effect." This effect is a combination of steric and electronic factors. vedantu.comwikipedia.org Steric hindrance between the ortho-substituent and the carboxyl group can force the -COOH group to twist out of the plane of the benzene ring. wikipedia.org This twisting can inhibit resonance between the carboxyl group and the ring, which in turn influences the acidity and reactivity of the compound. wikipedia.orgrsc.org

In the case of this compound, the powerful activating and ortho, para-directing influence of the thioether group generally dominates the deactivating, meta-directing effect of the carboxylic acid group. Therefore, electrophilic substitution is predicted to occur at positions that are ortho or para to the isopropylthio group.

The position para to the isopropylthio group (C5) is electronically activated and sterically accessible.

The position ortho to the isopropylthio group (C3) is also electronically activated.

Thus, electrophilic attack is most likely to occur at the C5 position, which is para to the activating thioether group and meta to the deactivating carboxyl group. This makes C5 the most favored site for substitution.

Transformations of the Isopropylthio Group

The isopropylthio group attached to the benzoic acid scaffold is a site of significant chemical reactivity, allowing for a variety of transformations. These reactions primarily target the sulfur atom, enabling the synthesis of new derivatives with modified electronic and steric properties.

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide, 2-(isopropylsulfinyl)benzoic acid, and subsequently the sulfone, 2-(isopropylsulfonyl)benzoic acid. The controlled oxidation of sulfides to sulfoxides is a common yet challenging transformation, as over-oxidation to the sulfone can readily occur. nih.gov

A variety of oxidizing agents and methods are available for this transformation. jchemrev.com Green chemistry approaches often favor hydrogen peroxide as an oxidant due to its environmentally benign nature, producing only water as a byproduct. nih.gov For instance, a highly selective oxidation of sulfides to sulfoxides has been developed using hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions, yielding excellent results (90-99%). nih.gov The control of reaction conditions such as temperature, time, and the amount of oxidant is crucial to prevent the formation of the sulfone. nih.gov

Other common oxidants for this purpose include:

Peroxy acids: Reagents like perbenzoic acid are effective for sulfoxidation at room temperature. jchemrev.com

Hypervalent iodine reagents: Iodosobenzene and iodoxybenzoic acid (IBX) are efficient oxidants for the chemoselective oxidation of sulfides to sulfoxides, often with short reaction times and high functional group tolerance. jchemrev.com

Metal-based catalysts: Catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) supported on silica (B1680970) gel, in conjunction with a stoichiometric primary oxidant like sodium bromate, can achieve selective oxidation. organic-chemistry.org Similarly, complexes of metals such as manganese and tantalum have been shown to catalyze the oxidation of sulfides with high efficiency. organic-chemistry.org Studies on analogous compounds like 2-(methylthio)benzoic acid have shown successful oxidation to the corresponding sulfinyl derivative. conicet.gov.ar

The general transformation can be represented as follows:

Figure 1: Oxidation of this compound

(Image depicting the chemical structures for the oxidation from this compound to 2-(isopropylsulfinyl)benzoic acid and then to 2-(isopropylsulfonyl)benzoic acid)

The choice of oxidant and reaction conditions determines the final product, as summarized in the table below.

| Product | General Reagent Class | Specific Examples | Key Features |

|---|---|---|---|

| 2-(Isopropylsulfinyl)benzoic acid (Sulfoxide) | Controlled Oxidants | Hydrogen Peroxide (H₂O₂), m-CPBA, Sodium meta-periodate (NaIO₄) | Achieved by using stoichiometric amounts of the oxidant under controlled temperature. Prevents over-oxidation. nih.gov |

| 2-(Isopropylsulfonyl)benzoic acid (Sulfone) | Strong/Excess Oxidants | Excess H₂O₂, Potassium permanganate (B83412) (KMnO₄), Niobium carbide catalyst with H₂O₂ | Requires harsher conditions or an excess of the oxidizing agent to achieve full oxidation of the sulfur center. jchemrev.comorganic-chemistry.org |

This compound possesses two potential donor sites for coordination with metal centers: the oxygen atoms of the carboxylate group and the sulfur atom of the isopropylthio group. This allows it to act as a versatile ligand in coordination chemistry. Carboxylic acids are widely used as ligands due to their varied coordination modes. uab.cat

Coordination can occur in several ways:

Carboxylate Coordination: The benzoic acid moiety can deprotonate to form a benzoate (B1203000), which then coordinates to a metal ion. This coordination can be monodentate, bidentate (chelating), or bridging between two metal centers. uab.cat Complexes of benzoic acid with biologically relevant metal ions such as Zn(II), Cd(II), Co(II), Ni(II), and Cu(II) have been synthesized and studied. uab.catajol.inforesearchgate.net

Thioether Coordination: The sulfur atom has lone pairs of electrons and can coordinate to soft metal ions. For example, 1,2,4,5-tetrakis(isopropylthio)benzene (B1607424) has been shown to bind to Palladium(II) through its sulfur atoms. researchgate.net

Bidentate (S, O) Coordination: The molecule can act as a bidentate ligand, coordinating to a single metal center through both the sulfur atom and one of the carboxylate oxygen atoms, forming a stable chelate ring.

The specific coordination mode depends on various factors, including the nature of the metal ion, the reaction solvent, and the presence of other ligands. uab.cat The formation of metal-organic frameworks (MOFs) and coordination polymers using benzoic acid derivatives is an area of active research, driven by their potential applications in catalysis and materials science. uab.catacs.org

Derivatization for Enhanced Functionality or Mechanistic Probes

The carboxylic acid functional group of this compound is a prime target for chemical derivatization. These modifications are often performed to enhance the molecule's properties for specific applications, such as improving its behavior in analytical techniques or creating probes to study reaction mechanisms. researchgate.netdiva-portal.org

One of the most common derivatization strategies is the conversion of the carboxylic acid into an ester or an amide. This is typically done to improve volatility for analysis by gas chromatography-mass spectrometry (GC-MS) or to enhance ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net

Esterification: The carboxylic acid can be reacted with an alcohol (e.g., methanol, ethanol) under acidic conditions or with an alkyl halide (e.g., methyl iodide) in the presence of a base to form the corresponding ester. For example, the reaction with isopropanol would yield isopropyl 2-(isopropylthio)benzoate. The fragmentation of such derivatives in a mass spectrometer can provide valuable structural information. nih.gov

Amidation: Reaction with an amine in the presence of a coupling agent (e.g., EDC, HOBT) yields an amide. Derivatization with reagents containing specific functionalities, like a bromine atom, can introduce a recognizable isotopic pattern, facilitating clear identification in MS analysis. researchgate.net

These derivatization methods are crucial for creating mechanistic probes. For instance, by labeling the oxygen atoms of the carboxyl group with ¹⁸O, one can trace the fate of these atoms through a chemical or biological transformation. Similarly, the fragmentation patterns of different derivatives in tandem mass spectrometry can help elucidate complex reaction pathways. nih.gov

| Derivative Type | General Reaction | Purpose | Analytical Technique |

|---|---|---|---|

| Ester (e.g., Methyl, Isopropyl) | Carboxylic acid + Alcohol/H⁺ or Alkyl Halide/Base | Increase volatility, improve chromatographic separation, mechanistic studies via fragmentation. nih.gov | GC-MS, LC-MS |

| Amide | Carboxylic acid + Amine + Coupling Agent | Enhance ionization, introduce specific tags (e.g., for fluorescence or MS detection). researchgate.net | LC-MS, HPLC |

| Silyl Ester (e.g., TMS) | Carboxylic acid + Silylating Agent (e.g., BSTFA) | Increase volatility and thermal stability. nih.gov | GC-MS |

Advanced Structural and Spectroscopic Characterization

X-ray Crystallographic Analysis

X-ray crystallography has been instrumental in elucidating the precise solid-state structure of 2-(Isopropylthio)benzoic acid.

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in the centrosymmetric space group P2₁/c, with one molecule in the asymmetric unit. iucr.orgnih.gov This monoclinic crystal system is a common arrangement for organic molecules.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₁₀H₁₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

In the crystalline state, molecules of this compound are linked by a single, distinct hydrogen bond. iucr.org This interaction occurs between the carboxylic acid groups of two adjacent molecules, forming a cyclic dimer around a center of symmetry. iucr.orgnih.gov The oxygen and hydrogen atoms involved in this bond are ordered, with an O···O distance of 2.658(2) Å. iucr.orgnih.gov This classic R²₂(8) graph-set descriptor is a hallmark of carboxylic acid dimerization in the solid state. iucr.orgnih.gov Furthermore, a noteworthy intermolecular C-H···O interaction contributes to the formation of a chain structure within the crystal lattice. iucr.org

Hydrogen Bond Geometry

| Interaction | Distance (Å) |

|---|

A key feature of the molecular structure is the dihedral angle between the plane of the benzene (B151609) ring and the plane of the carboxyl group. This angle is reported to be 13.6(1)°. iucr.orgnih.gov This non-planar arrangement is a result of the steric hindrance between the ortho-substituted isopropylthio group and the carboxylic acid group. The analysis of dihedral angles is a powerful tool in understanding the three-dimensional shape and potential energy landscape of a molecule. nih.gov

Mass Spectrometric Elucidation

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound.

Under electron ionization (EI), the molecular ion of a related compound, isopropyl 2-(isopropylthio)benzoate, undergoes fragmentation by eliminating isopropene and isopropanol (B130326), leading to a base peak at m/z 136. nih.gov For carboxylic acids, common fragmentation patterns include the loss of water and carbon monoxide. fu-berlin.de The "ortho effect" is a well-documented phenomenon in the mass spectrometry of ortho-substituted benzoic acids, where interactions between the adjacent functional groups can trigger specific fragmentation pathways that are not observed in the meta and para isomers. nih.gov The ionization process, typically electron ionization, involves bombarding the sample with high-energy electrons to produce a molecular ion which then fragments in a characteristic manner. libretexts.org

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

Application of Advanced Mass Spectrometry Techniques (e.g., CID, HRMS)

Advanced mass spectrometry techniques such as High-Resolution Mass Spectrometry (HRMS) and Collision-Induced Dissociation (CID) are critical for the unambiguous identification and structural elucidation of this compound. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula, C₁₀H₁₂O₂S.

Collision-Induced Dissociation (CID), a tandem mass spectrometry (MS/MS) technique, is employed to generate characteristic fragmentation patterns that serve as a fingerprint for the molecule's structure. nist.gov By selecting the molecular ion or a specific fragment ion and subjecting it to collisions with an inert gas, a secondary spectrum of fragment ions is produced. nist.govnih.gov This process helps to map the connectivity of the molecule. For instance, CID experiments on related thiobenzoic acid derivatives have been used to confirm fragmentation pathways, such as the successive loss of carbon monoxide molecules from specific precursor ions. nist.gov These techniques are invaluable for differentiating isomers and identifying unknown compounds in complex mixtures. nih.govresearchgate.net

Ortho Effects in Electron Ionization Mass Spectra of Thiobenzoic Acid Derivatives

The electron ionization (EI) mass spectra of ortho-substituted benzoic acids, including this compound, are significantly influenced by the "ortho effect." nist.govnih.gov This phenomenon describes the interaction between adjacent functional groups on the aromatic ring, which leads to unique fragmentation pathways not observed in the corresponding meta and para isomers. nist.govresearchgate.net

In the case of thiobenzoic acid derivatives, the proximity of the carboxylic acid group and the thioether substituent at the 1,2-position initiates specific decomposition reactions. nist.gov These interactions can trigger various hydrogen and skeletal rearrangements, suppressing fragmentation patterns that are typically dominant for the meta and para isomers. nist.govnih.gov For example, the interaction between vicinal groups in the molecular ion of ortho-isomers is a well-documented phenomenon in organic mass spectrometry. nist.gov This effect is a powerful diagnostic tool in gas chromatography/mass spectrometry (GC/MS) analysis for the reliable differentiation and identification of isomers of substituted benzoic acids. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Insights

High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments in Complex Environments

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for the detailed structural analysis of this compound. The chemical shifts provide information about the electronic environment of each nucleus. docbrown.info While specific data for this compound is not widely published, data from the closely related 2-(propylthio)benzoic acid and other derivatives allow for accurate predictions. vulcanchem.comtubitak.gov.tr

In the ¹H NMR spectrum, the aromatic protons typically appear as a complex multiplet pattern in the range of δ 7.1–8.0 ppm. vulcanchem.comtubitak.gov.tr The proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding. tubitak.gov.trrsc.org The isopropyl group would show a septet for the methine (-CH) proton and a doublet for the two methyl (-CH₃) groups.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. docbrown.info The carbonyl carbon of the carboxylic acid is characteristically found far downfield, typically around δ 170 ppm or higher. rsc.org Aromatic carbons resonate in the δ 120–140 ppm region, with quaternary carbons showing distinct shifts. docbrown.info The carbons of the isopropyl group would appear in the aliphatic region of the spectrum. The use of deuterated solvents like CDCl₃ or DMSO-d₆ is standard for sample preparation. docbrown.infodocbrown.info

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic | C-H | 7.1 - 8.0 (m) | 120 - 140 |

| Carboxylic Acid | COOH | > 10.0 (s, broad) | ~170 |

| Isopropyl | -CH(CH₃)₂ | Septet | Aliphatic region |

| Isopropyl | -CH(CH₃)₂ | Doublet | Aliphatic region |

Note: (s) = singlet, (d) = doublet, (m) = multiplet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Data is inferred from analogous structures.

Multidimensional NMR for Stereochemical and Conformational Analysis

For complex molecules like this compound, one-dimensional NMR spectra can suffer from signal overlap, particularly in the aromatic region. nih.gov Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and TOCSY (Total Correlation Spectroscopy), are employed to overcome these limitations. nih.govnih.gov

These techniques provide correlation data between different nuclei, allowing for unambiguous assignment of protons and carbons and revealing the spin-spin coupling networks within the molecule. nih.gov For example, an HSQC spectrum correlates directly bonded proton and carbon atoms, which is invaluable for assigning the carbons in the aromatic ring and the isopropyl group. hmdb.ca

Furthermore, these advanced NMR methods can provide insights into the molecule's conformation in solution. X-ray crystallography has shown that in the solid state, this compound forms a cyclic dimer through hydrogen bonding between the carboxylic acid groups of two molecules. nih.gov The dihedral angle between the benzene ring and the carboxyl group is approximately 13.6°. nih.gov While this represents the solid-state conformation, multidimensional NMR techniques, particularly those based on the Nuclear Overhauser Effect (NOE), could be used to determine the preferred conformation and the orientation of the isopropylthio group relative to the benzoic acid moiety in solution.

Vibrational Spectroscopy for Functional Group Analysis (Beyond Basic Identification)

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. liverpool.ac.uk For this compound, the IR spectrum provides detailed characterization of its key vibrational modes.

The most characteristic absorption is a very broad band for the O-H stretching vibration of the carboxylic acid, typically found in the 2500–3300 cm⁻¹ region. docbrown.info The broadness of this peak is a result of hydrogen bonding, which is consistent with the dimeric structure observed in the solid state. docbrown.inforesearchgate.net The C=O (carbonyl) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band, typically between 1680 and 1720 cm⁻¹. beilstein-journals.org

Other important vibrations include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic isopropyl group (around 2850-2970 cm⁻¹). docbrown.info The C-O stretching of the carboxylic acid and C-S stretching of the thioether group are found in the fingerprint region of the spectrum, with expected absorptions around 1210–1320 cm⁻¹ and 650–750 cm⁻¹, respectively. docbrown.info The region below 1500 cm⁻¹ contains a complex pattern of overlapping vibrations unique to the molecule, serving as a "fingerprint" for its identification. docbrown.info

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl | C=O stretch | 1680 - 1720 | Strong |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Isopropyl Group | C-H stretch | 2850 - 2970 | Medium |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

| Thioether | C-S stretch | 650 - 750 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be similar to that of other substituted benzoic acids, characterized by two main absorption bands, often referred to as the B-band (benzenoid) and the C-band (conjugate). wiley.comrsc.org

The electronic transitions are primarily of the π → π* type, originating from the aromatic ring and the carbonyl group. The presence of the sulfur atom with its lone pairs of electrons can also influence the electronic transitions, potentially leading to n → π* transitions, although these are typically weaker.

Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Band | Predicted λ_max (nm) | Molar Absorptivity (ε) | Transition |

| B-band | ~230 - 240 | High | π → π |

| C-band | ~270 - 280 | Moderate | π → π |

Note: These are estimated values based on the UV-Vis spectra of benzoic acid and its derivatives. The exact absorption maxima and molar absorptivities will be influenced by the solvent used.

The B-band, which is more intense, is associated with the excitation of the entire conjugated system. The C-band, which is less intense and appears at a longer wavelength, is often attributed to a transition that is more localized to the benzene ring. The position and intensity of these bands can be affected by the solvent polarity and pH. In acidic conditions, the carboxylic acid group will be protonated, while under basic conditions, it will exist as the carboxylate anion, which can cause a shift in the absorption maxima (a hypsochromic or blue shift is commonly observed for the C-band upon deprotonation of benzoic acid). rsc.org The isopropylthio group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzoic acid due to the extension of the chromophore.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the electronic structure of a molecule. These calculations allow for the determination of a molecule's geometry, energy, and electronic properties with a high degree of accuracy. intelcentru.ro

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. vjst.vn Methods like B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional) paired with a basis set such as 6-311++G(2d,p) are commonly used to perform geometry optimization. vjst.vnvjst.vn This process minimizes the energy of the molecule with respect to all its geometrical parameters, yielding its most stable three-dimensional structure. intelcentru.ro

For the parent compound, benzoic acid, DFT calculations have been performed to determine its optimized geometric parameters. This data provides a baseline for understanding how the addition of an isopropylthio group at the ortho position would alter the structure. The steric bulk and electronic nature of the isopropylthio group are expected to cause notable changes in bond lengths and angles, particularly around the substitution site and the carboxylic acid group.

Table 1: Selected Optimized Geometrical Parameters for Benzoic Acid (Dimer) Calculated at the B3LYP/6-311++G(2d,p) level. Data extracted from a study on benzoic acid dimers.

| Parameter | Bond Length (Å) |

| O27-H28 | 1.637 |

| Table data is illustrative for the parent compound, benzoic acid, as presented in a referenced study. vjst.vn |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Table 2: Calculated FMO Properties for Benzoic Acid Calculated at the B3LYP/6-311++G(2d,p) level in the gas phase. Data extracted from a study on benzoic acid.

| Property | Energy (eV) |

| E(HOMO) | -7.59 |

| E(LUMO) | -1.58 |

| Energy Gap (ΔE) | 6.01 |

| Table data is illustrative for the parent compound, benzoic acid, as presented in a referenced study. vjst.vn |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically using a color scale. researchgate.net Red and yellow areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

For 2-(Isopropylthio)benzoic acid, an MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and the sulfur atom of the isopropylthio group, identifying these as sites for electrophilic interaction. A region of high positive potential (blue) would be located on the acidic proton of the carboxyl group, marking it as the primary site for deprotonation and nucleophilic attack. vjst.vnresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is essential for structure verification and analysis. tau.ac.il A geometry optimization must precede these calculations using the same level of theory and basis set for accurate results. tau.ac.il

For Nuclear Magnetic Resonance (NMR) chemical shifts, ab initio methods provide predictions that are valuable for resonance assignment and structure validation. nih.gov Similarly, DFT calculations can compute the harmonic vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. vjst.vntau.ac.il These theoretical spectra, when compared with experimental data, provide strong evidence for the calculated molecular structure. For benzoic acid derivatives, ¹³C NMR spectra have been extensively studied and assigned. fiu.edu The proton NMR spectrum of benzoic acid, while complex due to the similar chemical shifts of the benzene (B151609) ring protons, can be resolved and interpreted at high resolution. docbrown.info

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The substitution pattern of this compound places the isopropylthio and carboxylic acid groups in an ortho position, leading to significant intramolecular interactions that define its conformational preferences and properties.

Hydrogen Bonding : Ortho-substituted benzoic acids are known to form intramolecular hydrogen bonds, which can significantly influence their acidity. rsc.org In the case of this compound, the potential exists for an intramolecular hydrogen bond to form between the acidic hydrogen of the carboxyl group and the sulfur atom of the thioether. Such an interaction would stabilize the molecule's conformation. Studies on similar compounds, like 2-methoxybenzoic acid, show that intramolecular hydrogen bonding can compromise the ability of the molecule to act as an intermolecular hydrogen bond donor. nih.gov The strength of this O-H···S bond would be a key determinant of the molecule's structure and reactivity.

Steric Effects : The isopropyl group is sterically bulky. Its presence adjacent to the carboxylic acid group introduces steric repulsion. mdpi.com This steric hindrance likely forces one or both substituents to twist out of the plane of the benzene ring. This phenomenon, known as steric inhibition of resonance, can disrupt the π-conjugation between the benzene ring and the carboxylic acid group, thereby affecting the molecule's electronic properties and acidity. rsc.org Computational studies on other ortho-substituted systems have shown that steric effects can lead to significant conformational changes. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. chemrxiv.org

For a molecule like this compound, computational modeling could be used to explore various reactions:

Deprotonation : Modeling the removal of the acidic proton can provide the gas-phase acidity and show how the resulting anion is stabilized by the ortho-isopropylthio group, likely through the aforementioned intramolecular hydrogen bond. rsc.orgmdpi.com

Esterification : The mechanism of ester formation, for example, through reaction with an alcohol, can be modeled to determine the reaction barriers and the structure of the tetrahedral intermediate. scholasticahq.com

Oxidation/Reduction : The reactions at the sulfur atom or the carboxylic acid could be computationally investigated to predict reaction pathways and product selectivity.

By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed, revealing the activation energies and thermodynamics of each step. chemrxiv.orgnih.gov This provides a deep, mechanistic understanding of the molecule's chemical behavior that complements experimental kinetic studies.

Ortho Effect Analysis on Acidity and Reactivity Profiles

The presence of a substituent at the ortho position to a carboxyl group on a benzene ring invariably alters the acidity and reactivity of the benzoic acid derivative. This phenomenon, known as the "ortho effect," is a complex interplay of steric and electronic factors. In the case of this compound, the bulky isopropylthio group at the ortho position is expected to significantly influence its chemical properties.

Detailed Research Findings

Computational studies on a range of ortho-substituted benzoic acids have provided a framework for understanding these effects. Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a trend attributed to steric hindrance. vedantu.comwikipedia.org This steric strain forces the carboxyl group to twist out of the plane of the benzene ring. vedantu.comwikipedia.org Such a conformational change disrupts the resonance between the carboxyl group and the aromatic ring, which in turn affects the stability of the acid and its conjugate base. vedantu.comstackexchange.com

For this compound, crystallographic studies have provided concrete evidence of this steric effect. An X-ray crystallography study determined the dihedral angle between the plane of the benzene ring and the carboxyl group to be 13.6(1) degrees. nih.gov This deviation from coplanarity is a direct consequence of the steric pressure exerted by the adjacent isopropylthio group.

The increased acidity of many ortho-substituted benzoic acids is often explained by the concept of Steric Inhibition of Resonance (SIR). stackexchange.com In the benzoate (B1203000) anion, resonance stabilization occurs between the carboxylate group and the benzene ring. A bulky ortho-substituent can hinder this resonance by forcing the carboxylate group out of the ring's plane. However, the primary resonance stabilization of the carboxylate group itself (between the two oxygen atoms) is not hindered and becomes the dominant factor, leading to a more stable conjugate base and thus a stronger acid. youtube.com

While specific comprehensive computational analyses focusing solely on this compound's acidity and reactivity profile are not extensively detailed in the available literature, general principles derived from studies on other ortho-substituted benzoic acids can be applied. Density Functional Theory (DFT) calculations on various substituted benzoic acids have been instrumental in dissecting the ortho effect into its constituent parts: polar (inductive and resonance) effects and steric effects. researchgate.netrsc.org These studies have often concluded that polar effects are of primary importance for acidity, though steric effects play a crucial and sometimes dominant role, especially with bulky substituents. researchgate.netrsc.org

The isopropylthio group is considered to be electron-donating by resonance and weakly electron-withdrawing by induction. In the absence of the ortho effect (as in the para isomer), an electron-donating group would typically decrease the acidity of the benzoic acid. However, due to the ortho effect, the steric influence of the isopropylthio group is expected to be the prevailing factor, leading to an increase in acidity compared to benzoic acid.

Data Tables

| Compound | Substituent | pKa |

| Benzoic acid | -H | 4.20 |

| o-Toluic acid | -CH₃ | 3.91 |

| o-Nitrobenzoic acid | -NO₂ | 2.17 |

| o-Chlorobenzoic acid | -Cl | 2.94 |

| o-Hydroxybenzoic acid | -OH | 2.98 |

Data sourced from publicly available chemical databases and is for comparative purposes.

The following table summarizes key theoretical concepts related to the ortho effect in substituted benzoic acids.

| Concept | Description | Relevance to this compound |

| Steric Hindrance | The bulky ortho-substituent forces the carboxyl group out of the plane of the benzene ring. | The isopropyl group is sterically demanding, causing a measured dihedral angle of 13.6(1)°. nih.gov |

| Steric Inhibition of Resonance (SIR) | The non-planar conformation of the carboxyl group reduces its resonance interaction with the benzene ring. | This is a primary contributor to the enhanced acidity of ortho-substituted benzoic acids. |

| Polar Effects | The inductive and resonance effects of the substituent influence the electron density of the carboxyl group. | The isopropylthio group has both inductive and resonance effects, but their contribution to acidity in the ortho position is modulated by the dominant steric effects. |

| Intramolecular Hydrogen Bonding | In certain cases (e.g., -OH, -NH₂ substituents), intramolecular hydrogen bonding can stabilize the conjugate base, further increasing acidity. | This is not a primary factor for the isopropylthio group. |

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Organic Molecules

2-(Isopropylthio)benzoic acid serves as a valuable synthetic building block in the multi-step synthesis of complex and biologically active molecules. Its bifunctional nature, possessing both a carboxylic acid and a thioether group, allows for a variety of chemical modifications. The carboxylic acid can be converted into esters, amides, or other functional groups, while the thioether can be oxidized or otherwise altered. This dual reactivity makes it a strategic starting material for constructing intricate molecular architectures.

One notable application is in the synthesis of inhibitors for the fat mass and obesity-associated protein (FTO), which is a target in acute myeloid leukemia (AML). researchgate.net By employing bioisosteric replacement, where an intramolecular hydrogen bond in a known inhibitor is replaced with a sulfur-oxygen interaction, researchers have designed and synthesized a series of 2-(arylthio)benzoic acid derivatives that show potent inhibition of FTO. researchgate.net While this example focuses on arylthio derivatives, it underscores the utility of the 2-thiobenzoic acid scaffold as a foundational element for developing complex, medicinally relevant compounds.

Utilization as a Chemical Reagent in Organic Transformations

The reactivity of this compound and its derivatives makes them useful as chemical reagents in various organic transformations. The presence of the thioether linkage, in particular, influences the electronic properties of the molecule and can participate in specific reactions. For instance, thioesters, which are structurally related to the subject compound, are recognized for their enhanced reactivity compared to their oxygen-ester counterparts, making them valuable intermediates for forming new carbon-carbon, ester, and amide bonds under mild conditions.

While direct examples of this compound as a reagent in a wide array of transformations are not extensively documented, the inherent reactivity of its functional groups suggests its potential in various synthetic strategies. The carboxylic acid moiety can participate in standard transformations such as esterification and amidation, while the sulfur atom can be targeted for oxidation to sulfoxides or sulfones, further expanding the synthetic possibilities.

Precursor for the Synthesis of Thioxanthene (B1196266) Compounds

A significant and well-established application of this compound is its role as a precursor for the synthesis of thioxanthene compounds. Thioxanthenes and their derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science.

The synthesis of thioxanthen-9-ones, a key subclass of thioxanthenes, can be achieved through the intramolecular cyclization of 2-(alkylthio)benzoic acids. This transformation is typically acid-catalyzed and involves an electrophilic attack of the carboxylic acid (or its activated form) onto the adjacent aromatic ring, facilitated by the thioether linkage, leading to the formation of the tricyclic thioxanthenone core. The isopropyl group in this compound influences the properties of the resulting thioxanthene.

Application as Ligands or Precursors in Catalysis (e.g., Transition Metal Complexes in Metathesis Reactions)

The structural features of this compound make it a candidate for use as a ligand or a precursor to ligands in catalysis, particularly with transition metals. The presence of both a soft sulfur donor and a hard oxygen donor (from the carboxylate) allows for the potential of chelation to a metal center, forming stable complexes.

While specific examples of this compound itself in transition metal-catalyzed reactions like olefin metathesis are not prominent in the literature, the broader class of benzoic acid derivatives has been explored for the synthesis of metal complexes. researchgate.net For instance, m-aminobenzoic acid has been used to create transition metal complexes. researchgate.net The ability of the carboxylate and a substituent to coordinate with a metal ion is a key principle. The sulfur atom in this compound could offer unique electronic and steric properties to a metal catalyst, potentially influencing its activity, selectivity, and stability. Further research is needed to explore the full potential of this compound and its derivatives as ligands in catalysis.

Potential in Agrochemical Development (e.g., as Fungicides or Pesticides)

There is growing interest in the development of new agrochemicals with improved efficacy and environmental profiles. Benzoic acid and its derivatives have been investigated for their potential as fungicides and pesticides. The introduction of a thioether moiety, as seen in this compound, can enhance the biological activity of the parent molecule.

Studies on related compounds have demonstrated the fungicidal potential of molecules containing both a benzoic acid scaffold and a sulfur-containing group. For example, various N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which combine a nitrogen-containing ring with a thiophene (B33073) group, have shown fungicidal activities against wheat powdery mildew. mdpi.com Similarly, S-alkyl substituted thioglycolurils have exhibited high activity against a range of phytopathogenic fungi. nih.gov Although specific data on the fungicidal or pesticidal properties of this compound is not yet widely available, the known bioactivity of related sulfur-containing and benzoic acid-based compounds suggests that it and its derivatives are promising candidates for future agrochemical research.

Below is a table summarizing the key applications and potential of this compound:

| Application Area | Specific Role of this compound | Research Findings and Potential |

| Chemical Synthesis | Synthetic Building Block | Precursor for FTO inhibitors and other complex bioactive molecules. researchgate.net |

| Chemical Reagent | Potential for use in forming C-C, C-O, and C-N bonds due to its thioether and carboxylic acid groups. | |

| Precursor for Heterocycles | Established precursor for the synthesis of thioxanthene and thioxanthen-9-one (B50317) derivatives. | |

| Materials Science | Ligand in Catalysis | Potential to form stable transition metal complexes for catalytic applications. researchgate.net |

| Agrochemicals | Fungicide/Pesticide | Derivatives are promising candidates for agrochemical development based on the activity of related compounds. mdpi.comnih.gov |

Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article focusing solely on the chemical compound “this compound” that adheres to the specific, detailed outline you provided.

The search for research data specific to "this compound" did not yield sufficient information for the requested sections and subsections, including:

In Vitro Antimicrobial Properties: No specific studies detailing the growth inhibition of bacterial strains or antifungal activity for this particular compound were found.

Structure-Activity Relationships: Literature detailing the structure-activity relationships of "this compound" for antimicrobial efficacy is not available.

Molecular Interaction Mechanisms: No in silico predictions or molecular docking studies for this compound's interaction with biological targets were identified.

Enzyme Modulation: There is no available research on the modulation of Cytochrome P450 or N-acylethanolamine acid amidase (NAAA) activity specifically by "this compound."

While general information exists for the broader class of "benzoic acid derivatives" and related "2-(arylthio)benzoic acids," providing this information would violate the explicit instruction to focus solely on "this compound" and not introduce information outside the specified scope. Therefore, creating an article that is both scientifically accurate and strictly compliant with the provided outline is not feasible with the currently available data.

Biological Activity: Mechanistic and in Vitro Investigations

Investigations into Molecular Interaction Mechanisms

Interaction with Cellular Components (e.g., Biological Membranes)

While direct experimental studies on the interaction of 2-(isopropylthio)benzoic acid with biological membranes are not extensively documented in publicly available literature, inferences can be drawn from the behavior of related benzoic acid derivatives. The lipophilicity of a compound is a key determinant of its ability to interact with and permeate biological membranes. A predicted XlogP value of 2.8 for this compound suggests a moderate level of lipophilicity. uni.lu This characteristic indicates that the molecule could potentially partition into the lipid bilayer of cellular membranes.

Studies on other benzoic acid derivatives have shown that they can influence the properties of membranes. For instance, certain derivatives have been observed to affect the osmotic fragility of red blood cells, suggesting an interaction with the cell membrane. researchgate.net The mechanism of such interactions often involves the partitioning of the molecule into the lipid bilayer, which can lead to changes in membrane fluidity and permeability. nih.govmdpi.com The un-ionized, neutral form of benzoic acid derivatives is primarily responsible for transport across copolymer membranes, a process governed by partitioning. nih.gov Given its structure, with a lipophilic isopropylthio group and a polar carboxylic acid group, this compound would be expected to orient itself within the membrane interface. However, without direct experimental data, the precise nature and consequences of this interaction remain speculative.

Chemoinformatic and Cheminformatic Analysis of Potential Biological Relevance (excluding clinical)

Chemoinformatic analysis provides valuable insights into the potential biological relevance of a compound by predicting its physicochemical properties and potential for bioactivity. Public databases like PubChem offer a collection of computed properties for this compound, which can be used to model its behavior in biological systems. uni.lu

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H12O2S | uni.lu |

| Molecular Weight | 196.26 g/mol | uni.lu |

| XlogP | 2.8 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 2 | uni.lu |

| Rotatable Bond Count | 3 | uni.lu |

| Exact Mass | 196.055825 g/mol | uni.lu |

| Topological Polar Surface Area | 46.5 Ų | uni.lu |

| Heavy Atom Count | 13 | uni.lu |

| Complexity | 204 | uni.lu |

The predicted XlogP value of 2.8 suggests that this compound has a moderate lipophilicity, which is a critical factor for oral bioavailability and membrane permeability. uni.lu Compounds in this range are often able to cross biological membranes to reach their target sites. The presence of one hydrogen bond donor and two acceptors indicates the potential for forming hydrogen bonds with biological macromolecules, such as enzymes or receptors. uni.lu The topological polar surface area (TPSA) of 46.5 Ų is also within a range that is generally considered favorable for good cell permeability. uni.lu

Environmental Fate and Abiotic/microbial Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound in the absence of biological activity, primarily through processes like photolysis and hydrolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The thioether bond in 2-(Isopropylthio)benzoic acid is generally stable to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be influenced by pH. For thioesters, which are structurally related to the thioether linkage, hydrolysis rates are pH-dependent, with both acid- and base-mediated hydrolysis occurring. harvard.edu While a thioether is not a thioester, extreme pH conditions could potentially facilitate the cleavage of the C-S bond over extended periods. Studies on the hydrolysis of other thioethers have shown that neighboring group participation can significantly influence reaction rates. stackexchange.com For instance, the hydrolysis of S-arylthiocarbamates can lead to the formation of aromatic thiols. google.com However, under typical environmental pH conditions, the hydrolytic degradation of the thioether linkage in this compound is expected to be a slow process. The carboxylic acid group, being a common biological and chemical moiety, is generally stable to hydrolysis.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Sustainable Chemistry

Current research is actively seeking innovative and more environmentally friendly methods for synthesizing 2-(Isopropylthio)benzoic acid and its derivatives. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are a major focus. cinz.nzasdlib.org This includes the exploration of greener reaction conditions, the use of renewable starting materials, and the development of catalytic systems that improve efficiency and minimize waste. rsc.orgrsc.org For instance, researchers are investigating the use of solar energy to drive the synthesis of benzoic acid derivatives, a move that could significantly reduce the carbon footprint of production. rsc.org The development of one-pot syntheses and flow chemistry processes are also promising avenues for creating more sustainable and efficient manufacturing methods for this and related compounds. cinz.nzdtic.mil

Development of Advanced Derivatization Strategies for Specific Applications

The versatility of the this compound scaffold makes it an attractive starting point for the synthesis of a wide array of derivatives with tailored properties. Future research will likely focus on developing advanced derivatization strategies to create molecules with specific applications in fields such as medicine and materials science. rasayanjournal.co.inrsc.orgnih.gov This involves the targeted modification of the carboxylic acid and thioether functionalities to influence factors like biological activity, solubility, and material properties. researchgate.netuef.fi For example, derivatization could lead to the creation of novel drug candidates with improved efficacy or the development of new polymers with unique characteristics. scirp.org

Deeper Mechanistic Understanding of Chemical Transformations and Biological Interactions

A thorough understanding of the mechanisms underlying the chemical reactions and biological interactions of this compound is crucial for its effective application. researchgate.netresearchgate.netpatsnap.com Future research will employ advanced analytical techniques and computational modeling to elucidate these mechanisms in greater detail. This includes studying the kinetics and thermodynamics of its reactions, as well as identifying the specific molecular targets and pathways involved in its biological effects. researchgate.netdrugbank.com A deeper mechanistic insight will enable the rational design of new derivatives and applications.

Integration with Machine Learning and Artificial Intelligence for Predictive Studies

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of chemical compounds, including this compound. mdpi.comnih.gov These powerful computational tools can be used to predict a wide range of properties, from physicochemical characteristics to toxicological profiles. nih.govnih.govresearchgate.net By analyzing large datasets of chemical information, ML models can identify structure-activity relationships and guide the design of new molecules with desired properties, accelerating the discovery and development process. mdpi.comsciepublish.com This predictive capability can help to prioritize experimental work and reduce the time and cost associated with research and development. nih.gov

Investigation of Supramolecular Assembly and Self-Organization

The ability of molecules to self-assemble into highly ordered structures is a key area of interest in supramolecular chemistry. mdpi.comresearchgate.net Research into the supramolecular assembly and self-organization of this compound and its derivatives could lead to the development of novel functional materials. consensus.appnih.gov The carboxylic acid group, in particular, can participate in strong and directional hydrogen bonding, which can drive the formation of complex two-dimensional and three-dimensional architectures. nih.govnih.gov Understanding and controlling these self-assembly processes could enable the creation of materials with tailored optical, electronic, or catalytic properties. nih.gov

Hybrid Material Development Incorporating this compound Moieties

The incorporation of this compound moieties into hybrid materials is a promising strategy for creating new materials with enhanced or novel functionalities. researchgate.net These hybrid materials could combine the properties of the organic molecule with those of an inorganic scaffold, leading to synergistic effects. For example, anchoring these molecules to a solid support could create a material with specific catalytic or separation capabilities. researchgate.net The thioether group also presents opportunities for coordination with metal ions, potentially leading to the development of new metal-organic frameworks (MOFs) or sensors.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H12O2S |

| Molecular Weight | 198.26 g/mol |

| XLogP3-AA | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 196.05580 g/mol |

| Monoisotopic Mass | 196.05580 g/mol |

| Topological Polar Surface Area | 63.6 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 213 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Isopropylthio)benzoic acid?

A two-step approach can be adapted from processes used for structurally similar benzoic acids. First, introduce the isopropylthio group via nucleophilic substitution or coupling reactions, such as reacting 2-mercaptobenzoic acid with isopropyl halides. Second, purify the product using recrystallization or column chromatography. Ensure reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize side reactions like oxidation of the thioether group . For characterization, combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular identity and purity .

Q. How can researchers safely handle this compound in laboratory settings?

Refer to safety data sheets (SDS) for structurally analogous benzoic acids, which recommend using personal protective equipment (PPE), proper ventilation, and chemical fume hoods. Store the compound in a cool, dry environment away from oxidizers. For spills, neutralize with inert absorbents and dispose of according to hazardous waste protocols .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, S-C vibration at ~600–700 cm⁻¹).

- NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons and confirm substitution patterns.

- HRMS : Validate molecular formula via electrospray ionization (ESI) or electron impact (EI) modes .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform material design?

Apply graph set analysis (GSA) to categorize hydrogen-bonding motifs (e.g., chains, rings) in crystallographic data. Use SHELXL for structure refinement and SHELXE for phase determination . The thioether group may influence packing via weak C–H···S interactions, which can be compared to benzoic acid derivatives with alkyl/aryl substituents .

Q. What computational strategies predict the reactivity of this compound in metabolic pathways?

Perform density functional theory (DFT) calculations to model potential metabolic oxidation sites (e.g., sulfur atom or aromatic ring). Compare results with in vitro assays using liver microsomes or cytochrome P450 enzymes. Reference analogs like DX-CA-[S2200], which undergo hydroxylation and conjugation .

Q. How do steric effects from the isopropylthio group impact the compound’s solubility and bioavailability?

Conduct comparative solubility studies in polar (water, ethanol) and nonpolar solvents (hexane). Use shake-flask or HPLC methods to measure partition coefficients (logP). Advanced studies may employ molecular dynamics (MD) simulations to assess membrane permeability .

Q. What experimental designs resolve contradictions in reported bioactivity data for thioether-containing benzoic acids?

- Dose-response studies : Test across a wide concentration range to identify non-linear effects.

- Control experiments : Rule out assay interference from thioether oxidation byproducts.

- Structural analogs : Compare with compounds like 2-(methylthio)benzoic acid to isolate substituent effects .

Methodological Guidance Tables

Retrosynthesis Analysis